molecular formula C13H10N2 B1391929 4-(2-Methyl-4-pyridyl)benzonitrile CAS No. 1187168-27-9

4-(2-Methyl-4-pyridyl)benzonitrile

Cat. No. B1391929
M. Wt: 194.23 g/mol
InChI Key: NZVRMPFSEYNKMT-UHFFFAOYSA-N
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Description

“4-(2-Methyl-4-pyridyl)benzonitrile” is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 . The IUPAC name for this compound is 4-(2-methyl-4-pyridinyl)benzonitrile .


Molecular Structure Analysis

The InChI code for “4-(2-Methyl-4-pyridyl)benzonitrile” is 1S/C13H10N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(2-Methyl-4-pyridyl)benzonitrile” has a melting point of 114-115°C .

Scientific Research Applications

Coordination Chemistry and Material Science

  • Complex Formation and Antitumor Activity : A tridentate NNN ligand synthesized from 4-(2-bromoacetyl)benzonitrile showed potential antitumor activity against U937 human monocytic cells. Its cobalt(II) complex demonstrated similar activity, indicating its promise in medicinal chemistry and coordination complexes' role in therapeutic applications (Bera et al., 2021).
  • Zwitterionic Complexes : Research involving pyridyl and benzonitrile derivatives led to the formation of rare zwitterionic complexes with platinum(II) and palladium(II), showcasing the adaptability of such compounds in forming structurally unique coordination entities with potential applications in material science and catalysis (Viola et al., 2018).

Photophysical Studies

  • Fluorescence and Emission Tuning : A study involving cadmium coordination polymers with ligands related to pyridyl-benzonitrile derivatives showcased the ability to tune fluorescent emission from blue to red. This property is crucial for developing materials with specific optical properties for sensors, imaging, and light-emitting devices (Zhang et al., 2003).

Catalytic and Chemical Transformations

  • Catalysis and Ligand Activation : The activation of nitriles, including those related to pyridyl-benzonitrile compounds, by metal ligand cooperation was demonstrated to involve reversible formation of ketimido- and enamido-rhenium complexes. This study highlights the dynamic nature of such compounds in catalytic processes and their potential role in designing new catalysts (Vogt et al., 2013).

Safety And Hazards

“4-(2-Methyl-4-pyridyl)benzonitrile” is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-(2-methylpyridin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRMPFSEYNKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290668
Record name 4-(2-Methyl-4-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-4-pyridyl)benzonitrile

CAS RN

1187168-27-9
Record name 4-(2-Methyl-4-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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